molecular formula C14H16N4O4 B2472091 N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941942-49-0

N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2472091
CAS No.: 941942-49-0
M. Wt: 304.306
InChI Key: FTDDZDXGQANYNP-UHFFFAOYSA-N
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Description

N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their pharmacological potential and are often explored for their therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves a multi-step reaction process starting from basic pyridopyrimidine scaffolds. Key steps might include:

  • Formation of the Pyridopyrimidine Core: : This can be achieved through cyclization reactions involving appropriate starting materials like amino pyrimidines and keto esters under acidic or basic conditions.

  • Allylation: : Introduction of the allyl group can be done using allyl halides in the presence of strong bases such as potassium tert-butoxide.

  • Acetamide Addition: : The addition of the acetamide moiety could involve reactions with acetic anhydride or acetamide under controlled conditions to ensure selective functionalization.

  • Methoxylation: : Incorporation of the methoxy group might require methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

For industrial production, the process might be scaled up with careful optimization of reaction conditions to maximize yield and purity. This includes:

  • Use of large-scale reactors with precise temperature and pressure control.

  • Employment of continuous flow processes to enhance reaction efficiency.

  • Implementation of rigorous purification steps, such as crystallization and chromatography, to ensure high product quality.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

  • Reduction: : Reductive conditions, using agents like sodium borohydride or lithium aluminium hydride, can alter specific functionalities such as carbonyl groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the compound's substituents to create derivatives with potentially different properties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous acidic conditions.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Halides in the presence of strong bases like sodium hydride.

Major Products

The reactions above can produce various derivatives that may exhibit diverse chemical and biological activities. For instance, oxidative derivatives may show different binding affinities towards biological targets.

Scientific Research Applications

N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has been explored across various fields:

  • Chemistry: : Used in synthetic chemistry to develop new compounds with enhanced properties.

  • Biology: : Studied for its interactions with enzymes and receptors, potentially acting as inhibitors or activators.

  • Medicine: : Investigated for its therapeutic potential, possibly serving as a lead compound in drug development for diseases like cancer or infections.

  • Industry: : Explored for applications in material science, such as in the development of new polymers or nanomaterials.

Comparison with Similar Compounds

When compared with other pyridopyrimidine derivatives, N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique structural features:

  • Similar Compounds: : Other derivatives might include structures like 5-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin and its variously substituted analogs.

  • Uniqueness: : The presence of the allyl and methoxy groups in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a compound of interest in targeted therapy research.

And there you have it: a comprehensive dive into this compound! A real mouthful, but certainly a fascinating piece of chemistry.

Properties

IUPAC Name

2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h4-5,7H,1,6,8H2,2-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDZDXGQANYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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